2-Fluoroacetophenone

概述

描述

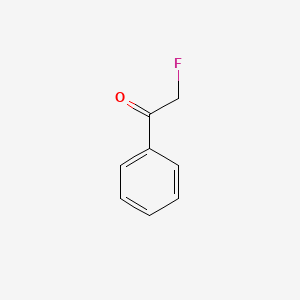

2-Fluoroacetophenone is an organic compound with the molecular formula C8H7FO. It is a colorless to yellowish liquid at room temperature and is known for its use as an intermediate in organic synthesis. The compound is characterized by the presence of a fluorine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

One common method for preparing 2-Fluoroacetophenone involves the reaction of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced to the benzene ring .

Another method involves the use of fluorobenzoyl chloride and methyl tertiary butyl ether. The process includes adding magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel, followed by the addition of diethyl malonate and methyl tertiary butyl ether. The mixture is then refluxed, and sulfuric acid is added under cooling conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

化学反应分析

Types of Reactions

2-Fluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoroacetophenone oxime.

Reduction: Enantioselective reduction of this compound can yield chiral alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as chiral oxazaborolidine are used for enantioselective reduction.

Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Fluoroacetophenone oxime.

Reduction: Chiral alcohols.

Substitution: Various substituted acetophenones depending on the nucleophile used.

科学研究应用

2-Fluoroacetophenone, a fluorinated derivative of acetophenone, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its synthesis, biological activities, and industrial applications, supported by comprehensive data tables and case studies.

Synthetic Method Overview

- Starting Material: 2,4-dichloro-fluorobenzene

- Reagents: Chloroethane, aluminum chloride

- Process: Friedel-Crafts reaction followed by hydrolysis

- Yield: Up to 90% with purity exceeding 99% .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It serves as a precursor in the synthesis of various bioactive compounds that exhibit activity against pathogens such as Mycobacterium tuberculosis. For instance, derivatives synthesized from this compound have shown promising results in inhibiting drug-resistant strains of tuberculosis .

Enantioselective Reduction

Research highlights the enantioselective reduction of this compound using CBS-reduction procedures, which is significant for producing chiral intermediates in pharmaceuticals . This process enhances the compound's utility in developing optically active drugs.

Pharmaceutical Synthesis

This compound is utilized as a starting reagent in synthesizing complex organic molecules such as ascididemin and other pharmaceutical agents. Its role in the production of piperidine derivatives further exemplifies its importance in medicinal chemistry .

Agrochemical Development

The compound also finds applications in the agrochemical industry. Its derivatives are being explored for their potential as herbicides and pesticides due to their selective toxicity towards certain plant species while being safe for others.

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activities of novel compounds derived from this compound against Mycobacterium tuberculosis H37Rv and multi-drug resistant strains. The synthesized compounds demonstrated significant inhibitory effects, suggesting that modifications to the fluorinated acetophenone structure can enhance biological activity .

Case Study 2: Synthesis of Piperidine Derivatives

In another investigation, researchers synthesized various piperidine derivatives from this compound. The resulting compounds were tested for their efficacy against different bacterial strains, showcasing potential applications in antibiotic development .

作用机制

The mechanism of action of 2-Fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can lead to inhibition or activation of enzymatic activity, depending on the specific enzyme and reaction conditions .

相似化合物的比较

Similar Compounds

2-Chloroacetophenone: Similar structure but with a chlorine atom instead of fluorine.

4-Fluoroacetophenone: Fluorine atom positioned at the para position on the benzene ring.

2-Bromoacetophenone: Contains a bromine atom instead of fluorine.

Uniqueness

2-Fluoroacetophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

生物活性

2-Fluoroacetophenone (2-FAP) is a fluorinated aromatic ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the molecular formula and features a fluorine atom substituted at the ortho position of the acetophenone moiety. The presence of the fluorine atom can significantly influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : 2-FAP has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in cells.

- Conformational Preferences : Studies have revealed that 2-fluoro-substituted acetophenones, including 2-FAP, predominantly adopt s-trans conformations in solution. This conformational stability may enhance their interactions with biological targets .

- Hydrogen Bonding Potential : The fluorine atom in 2-FAP can act as a hydrogen bond acceptor, which may facilitate interactions with various biomolecules, although these interactions are generally weaker compared to typical hydrogen bonds .

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics.

- Antitumor Activity : Preliminary studies suggest that 2-FAP may exhibit cytotoxic effects against certain cancer cell lines, possibly by disrupting cellular signaling pathways or inducing apoptosis.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various fluorinated acetophenones, including 2-FAP. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Cytotoxicity Assays : In vitro assays were conducted to evaluate the cytotoxic effects of 2-FAP on human cancer cell lines. The results indicated that 2-FAP could induce cell death in a dose-dependent manner, particularly in breast cancer cells .

Data Tables

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoroacetophenone in academic laboratories?

- Methodological Answer : The most common synthesis involves bromination of acetophenone derivatives using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile at 50°C to form α-bromo intermediates, followed by nucleophilic fluorination with KF/ZnF₂ at elevated temperatures (100°C). This method is scalable and suitable for undergraduate laboratories when using polymer-supported reagents to simplify purification .

Q. How should researchers characterize newly synthesized this compound derivatives to confirm identity and purity?

- Methodological Answer : Essential techniques include:

- ¹H/¹⁹F NMR : To confirm fluorination position and assess purity (e.g., coupling patterns in ¹⁹F NMR).

- GC-MS/HPLC : For quantitative analysis of enantiomeric excess (ee) in asymmetric reductions.

- Melting Point/Elemental Analysis : To validate purity.

- Note: Known compounds require literature comparison, while novel derivatives demand full spectral datasets (IR, NMR, HRMS) in the main text or supplementary materials .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- Reference: While specific safety data for this compound is limited, protocols for analogous fluorinated ketones emphasize minimizing inhalation and direct contact .

Advanced Research Questions

Q. How can enantioselectivity challenges in biocatalytic reductions of this compound be addressed?

- Methodological Answer :

- Enzyme Engineering : Tailor alcohol dehydrogenases (ADHs) via mutations (e.g., H184A in TmTrpB) to enhance activity (3.8-fold improvement observed) and stereocontrol (>99% ee achievable) .

- Substrate Optimization : Use aqueous media with high substrate concentrations (~0.5 M) to improve conversion (>95%) and reduce racemization .

- Cascades : Pair ADHs with glucose dehydrogenase (GDH) for cofactor regeneration, enabling scalable synthesis of (R)-4-fluorophenylethan-1-ol .

Q. What experimental strategies resolve discrepancies in kinetic data for enzymatic reactions with this compound?

- Methodological Answer :

- Kinetic Profiling : Measure kcat and KM under controlled conditions (e.g., pH 7.5, 25°C) to isolate enzyme-specific effects. For example, TmE8 variant shows 49-fold higher kcat than wild-type enzymes .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤10%) to mitigate substrate limitations beyond 100 mM .

- Time-Course Analysis : Monitor diastereomer ratios over time to detect racemization (e.g., 95:5 d.r. at 24 hours dropping to 80:20 at 48 hours) .

Q. How can researchers optimize reaction conditions for large-scale asymmetric alkylation of this compound?

- Methodological Answer :

- Directed Evolution : Screen TrpB variants (e.g., TmE7, TmE8) for enhanced turnover numbers (3140 TTN achieved) and stability .

- Mutation Analysis : Target residues like E105 and H184 to balance nucleophilic activation and steric effects .

- Process Design : Use continuous-flow systems to maintain high substrate concentrations and minimize product inhibition .

Q. What computational or analytical methods elucidate the reaction mechanism of fluorinated ketone transformations?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in fluorination or alkylation steps.

- Isotopic Labeling : Track <sup>18</sup>O/<sup>2</sup>H in intermediates to confirm mechanistic pathways (e.g., keto-enol tautomerization in alkylation) .

- In Situ Spectroscopy : Use IR or Raman to monitor real-time intermediate formation in solid-phase syntheses .

Q. Data Analysis & Presentation Guidelines

Q. How should researchers handle conflicting enantioselectivity results in fluorinated ketone reductions?

- Methodological Answer :

- Control Experiments : Replicate reactions with commercial ADHs (e.g., ADH-A from Rhodococcus ruber) to benchmark performance .

- Error Analysis : Quantify uncertainties in HPLC peak integration (±2% ee) and report confidence intervals .

- Peer Validation : Share raw chromatograms and kinetic datasets in supplementary materials for independent verification .

Q. What are best practices for presenting spectral data and reaction yields in publications?

- Methodological Answer :

- Main Text : Include processed data (e.g., NMR shifts, ee values) critical to conclusions.

- Supplementary Materials : Deposit raw spectra, large datasets (e.g., GC-MS traces), and synthetic protocols .

- Reproducibility : Specify solvent grades, instrument models (e.g., Bruker 400 MHz NMR), and calibration standards .

Q. Contradiction Management

Q. How to address inconsistencies between theoretical and experimental yields in fluorinated ketone syntheses?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-fluorinated derivatives) from overhalogenation .

- Stoichiometric Tweaks : Adjust NBS/KF ratios to minimize competing pathways (e.g., elimination vs. substitution) .

- Reaction Monitoring : Employ TLC or inline UV spectroscopy to abort reactions at optimal conversion points .

属性

IUPAC Name |

2-fluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMBUJAFGMOIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196360 | |

| Record name | Acetophenone, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-95-3 | |

| Record name | 2-Fluoro-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。